molecular formula C15H12S B3244498 4-Methyl-2-phenylbenzo[b]thiophene CAS No. 162135-79-7

4-Methyl-2-phenylbenzo[b]thiophene

Cat. No. B3244498
Key on ui cas rn: 162135-79-7
M. Wt: 224.32 g/mol
InChI Key: NVEKSNDOAHPSJF-UHFFFAOYSA-N
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Patent
US05721248

Procedure details

11 g (29.2 mmol) of the compound from Example XII are boiled under reflux in 50 ml of formic acid for 1 hour. The residue is neutralized with NaHCO3 solution and extracted with ethyl acetate and the extract is chromatographed over silica gel. The by-product from Example XIII can be removed particularly easily at this stage by distillation under a high vacuum, the title compound remaining as a solid.
Name
compound
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)P(=O)(N(C)C)[S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[CH3:12].C([O-])(O)=O.[Na+]>C(O)=O>[CH3:11][C:7]1[C:6]2[CH:12]=[C:12]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=3)[S:4][C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
11 g
Type
reactant
Smiles
CN(P(SC1=C(C(=CC=C1)C)C)(N(C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract is chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
The by-product from Example XIII can be removed particularly easily at this stage by distillation under a high vacuum

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=2SC(=CC21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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